METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE
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Overview
Description
METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE is a chemical compound with the molecular formula C17H21Cl2N3O3 and a molar mass of 386.27 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a 3,4-dichlorophenyl group and an acetate ester.
Preparation Methods
The synthesis of METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The 3,4-dichlorophenyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
METHYL 2-[4-(3,4-DICHLOROPHENYL)PIPERAZINO]ACETATE can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal agent.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
These compounds share the piperazine core but differ in their substituents, leading to variations in their pharmacological properties and applications.
Properties
IUPAC Name |
methyl 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-19-13(18)9-16-4-6-17(7-5-16)10-2-3-11(14)12(15)8-10/h2-3,8H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXVFZIODDSBHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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